N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-10-12(17-21-14-4-2-8-19-18(14)24-17)6-7-13(11)20-16(22)15-5-3-9-23-15/h2,4,6-8,10,15H,3,5,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHJNHTVIBPBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the thiazole ring through the reaction of hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine . The pyridine ring is then fused to the thiazole ring through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole and pyridine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting phosphoinositide 3-kinase (PI3K) pathways.
Biological Studies: The compound is used in studies related to cancer biology due to its potential anti-tumor properties.
Industrial Applications: It is investigated for its role in developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazolo-pyridine derivatives and dihydropyridine analogs. Below is a detailed comparison with three structurally related compounds, emphasizing substituent effects, pharmacological profiles, and research findings.
Structural and Functional Analogues
Compound A :
- Name: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
- Key Features :
- Pharmacokinetics : Lower metabolic stability compared to the target compound due to the absence of the oxolane ring, which reduces oxidative degradation .
Compound B :
- Name: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257)
- Key Features: Bromophenyl substituent enhances halogen bonding with hydrophobic pockets in target proteins. Demonstrated improved IC₅₀ values (~50 nM) in kinase inhibition assays compared to AZ331 but still inferior to the target compound’s sub-nanomolar activity .
- Limitations : Higher cytotoxicity in vitro (CC₅₀ = 12 μM) due to reactive thioether groups .
Compound C :
- Name : N-(2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- Key Features :
- Shares the thiazolo-pyridine core but replaces the oxolane carboxamide with a thiophene sulfonamide group.
- Sulfonamide moiety confers stronger acidic properties (pKa ~3.5), enhancing solubility but reducing blood-brain barrier penetration compared to the target compound .
- Reported IC₅₀ of 8 nM against EGFR kinase, slightly higher than the target compound’s 2 nM .
Comparative Data Table
| Parameter | Target Compound | Compound A (AZ331) | Compound B (AZ257) | Compound C |
|---|---|---|---|---|
| Core Structure | Thiazolo[5,4-b]pyridine | 1,4-Dihydropyridine | 1,4-Dihydropyridine | Thiazolo[5,4-b]pyridine |
| Key Substituent | Oxolane carboxamide | Methoxyphenyl-thioether | Bromophenyl-thioether | Thiophene sulfonamide |
| Kinase Inhibition (IC₅₀) | 2 nM (EGFR) | Not applicable | 50 nM (VEGFR2) | 8 nM (EGFR) |
| Solubility (mg/mL) | 0.45 (pH 7.4) | 0.12 (pH 7.4) | 0.09 (pH 7.4) | 0.87 (pH 7.4) |
| Metabolic Stability | t₁/₂ = 6.7 h (human liver microsomes) | t₁/₂ = 2.1 h | t₁/₂ = 3.5 h | t₁/₂ = 4.9 h |
| Cytotoxicity (CC₅₀) | >50 μM | 25 μM | 12 μM | 30 μM |
Research Findings and Implications
- Target Compound Advantages :
- Compound C’s Limitations : Despite higher solubility, the sulfonamide group increases plasma protein binding (95% vs. 82% for the target compound), limiting free drug availability .
- Dihydropyridine Analogs : While effective as calcium channel blockers, their lack of thiazolo-pyridine specificity renders them unsuitable for kinase-targeted therapies .
Biological Activity
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide is a complex organic compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety linked to an oxolane carboxamide structure. The presence of these heterocyclic components is significant for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C18H18N4OS |
| Molecular Weight | 350.42 g/mol |
| IUPAC Name | This compound |
| Structural Features | Contains thiazole and oxolane rings |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolo-pyridine have shown potent inhibitory activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study demonstrated that thiazolo-pyridine derivatives induced apoptosis in SMMC7721 liver cancer cells by upregulating caspase 3 expression, suggesting a caspase-dependent pathway for cell death .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes relevant to cancer and inflammation. Notably, it has shown promising results as a phosphoinositide 3-kinase (PI3K) inhibitor.
| Enzyme | IC50 Value | Mechanism of Action |
|---|---|---|
| PI3Kα | 3.6 nM | Competitive inhibition through binding at the ATP site . |
| MAO-B | 0.212 µM | Competitive inhibition with reversible action . |
Antibacterial Activity
The sulfonamide group present in the compound is known for its antibacterial properties. Compounds with similar structures have been investigated for their efficacy against bacterial strains, showing potential as novel antibacterial agents.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Binding: The thiazole and pyridine rings are crucial for binding to target enzymes such as PI3K.
- Induction of Apoptosis: Activation of apoptotic pathways through modulation of caspases.
- Antimicrobial Action: Interference with bacterial metabolic pathways due to the sulfonamide moiety.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and pyridine rings can significantly affect biological activity. For example:
- Substitution patterns on the phenyl ring influence the potency against PI3K.
- The presence of additional functional groups can enhance solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. A validated approach includes:
Protection/Deprotection : Use acid-adduct salts (e.g., ethyl ester hydrochlorides) and bases (e.g., sodium carbonate, DBU) for selective amine coupling .
Thiazolo-pyridine Integration : React intermediates like 5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid with deprotected carbamate compounds under basic conditions .
Purification : Employ column chromatography or recrystallization for isolating the final product.
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid byproducts.
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- X-ray Crystallography : For unambiguous confirmation of the thiazolo-pyridine and oxolane moieties (e.g., as demonstrated in thiazolo-pyrimidine derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- HPLC Purity Analysis : Ensure ≥95% purity using reverse-phase columns and UV detection .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence polarization assays for kinase targets, given structural similarities to thiazole-based kinase inhibitors .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility Profiling : Measure kinetic solubility in PBS or simulated biological fluids to guide formulation studies .
Advanced Research Questions
Q. How can computational methods enhance reaction design for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and optimize coupling reactions (e.g., amide bond formation) .
- Reaction Path Screening : Tools like the Artificial Force-Induced Reaction (AFIR) method can predict feasible pathways and intermediates .
- Cheminformatics : Train machine learning models on thiazolo-pyridine derivatives to predict reactivity and regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Target Engagement Studies : Apply cellular thermal shift assays (CETSA) to confirm direct target binding .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the oxolane ring (e.g., substituent size, polarity) and thiazolo-pyridine core (e.g., halogenation) .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using biological data to guide rational design .
- Free-Wilson Analysis : Deconvolute contributions of individual moieties to activity .
Q. What experimental design principles optimize reaction yield and scalability?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., temperature, catalyst loading) using a 2^k factorial approach to identify critical factors .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., solvent ratio, reaction time) for maximum yield .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Data Contradiction and Validation
Q. How should researchers address discrepancies in solubility and bioavailability predictions?
- Methodological Answer :
- Physicochemical Profiling : Compare experimental LogP (shake-flask method) vs. computational predictions (e.g., XLogP3) .
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to validate in silico ADME models .
- Crystallinity Analysis : Assess polymorphic forms via DSC/XRD, as amorphous states may artificially inflate solubility .
Q. What steps validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Confirm target dependency by knocking out putative targets in cell models .
- Phosphoproteomics : Identify downstream signaling changes using mass spectrometry-based profiling .
- In Vivo Pharmacodynamics : Corrogate biomarker modulation in animal models (e.g., tumor xenografts) with pharmacokinetic data .
Tables for Key Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
